2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)-
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Overview
Description
2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)- is an organic compound that combines a furan ring with an amine group and a substituted phenyl group
Preparation Methods
The synthesis of 2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)- typically involves the reaction of 2-furanmethanamine with 3-chloro-2-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: It can also undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)- can be compared with other similar compounds such as:
(3-Chloro-2-fluorophenyl)methanamine: Similar structure but lacks the furan ring.
2-Furanmethanamine: Similar structure but lacks the substituted phenyl group.
2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-: Similar structure but with additional tetrahydrofuran rings.
Properties
CAS No. |
1152531-92-4 |
---|---|
Molecular Formula |
C11H9ClFNO |
Molecular Weight |
225.64 g/mol |
IUPAC Name |
3-chloro-2-fluoro-N-(furan-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H9ClFNO/c12-9-4-1-5-10(11(9)13)14-7-8-3-2-6-15-8/h1-6,14H,7H2 |
InChI Key |
BOEXSOCZWVGCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NCC2=CC=CO2 |
Origin of Product |
United States |
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